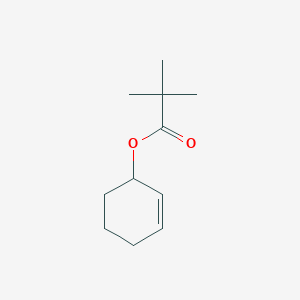

Propanoic acid, 2,2-dimethyl-, 2-cyclohexen-1-yl ester

Description

Propanoic acid, 2,2-dimethyl-, 2-cyclohexen-1-yl ester (systematic name) is an ester derivative of pivalic acid (2,2-dimethylpropanoic acid) with a substituted cyclohexenyl group. These compounds are typically used in organic synthesis, fragrances, and polymer chemistry due to their stability and volatility profiles .

Properties

CAS No. |

102147-31-9 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

cyclohex-2-en-1-yl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C11H18O2/c1-11(2,3)10(12)13-9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3 |

InChI Key |

SBZDFUXHHREQBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OC1CCCC=C1 |

Origin of Product |

United States |

Biological Activity

Propanoic acid, 2,2-dimethyl-, 2-cyclohexen-1-yl ester, also known as cyclohexyl pivalate, is an organic compound with the molecular formula CHO and a molecular weight of approximately 182.26 g/mol. This compound is characterized by its unique ester functional group derived from propanoic acid and 2,2-dimethyl-2-cyclohexen-1-ol. Its structure consists of a cyclohexene ring substituted with a propanoic acid moiety, contributing to its distinct biological properties and potential applications in various fields.

The chemical structure of this compound allows for various interactions at the molecular level. The presence of the cyclohexene ring provides rigidity and influences the compound's reactivity. The ester functional group is significant in determining its solubility and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 182.26 g/mol |

| CAS Number | 102147-31-9 |

| IUPAC Name | This compound |

Biological Activity

Research indicates that propanoic acid esters exhibit various biological activities, including antimicrobial and antioxidant properties. The biological effects can be attributed to their structural characteristics which allow them to interact with cellular components.

Antimicrobial Activity

Studies have demonstrated that compounds similar to propanoic acid esters possess significant antimicrobial properties. For instance, the essential oils containing similar structures have shown effectiveness against various bacterial strains. The mechanism often involves disrupting the microbial cell membrane or inhibiting essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial activity of various esters found that certain propanoic acid derivatives exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics due to their efficacy and lower resistance development.

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Propanoic Acid Ester A | Staphylococcus aureus | 15 |

| Propanoic Acid Ester B | Escherichia coli | 12 |

Antioxidant Activity

The antioxidant properties of propanoic acid esters are also noteworthy. These compounds can scavenge free radicals and inhibit lipid peroxidation, thus protecting cells from oxidative stress.

Research Findings: Antioxidant Capacity

A comparative analysis of several propanoic acid derivatives revealed that those with branched structures exhibited higher antioxidant activity than their linear counterparts. This suggests that the spatial arrangement of functional groups plays a critical role in their effectiveness as antioxidants.

Applications

Given its biological activity, this compound has potential applications in:

- Pharmaceuticals : As an active ingredient in formulations aimed at combating infections.

- Food Industry : As a preservative due to its antimicrobial properties.

- Cosmetics : For its antioxidant capacity, enhancing product stability and skin protection.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s key features include:

- Pivalic acid backbone: The 2,2-dimethyl substitution on the propanoic acid moiety enhances steric hindrance, increasing resistance to hydrolysis compared to linear esters .

Table 1: Structural Comparison of 2,2-Dimethylpropanoic Acid Esters

Physicochemical Properties

- Volatility: Esters with unsaturated or cyclic groups (e.g., cyclohexenyl) exhibit lower volatility compared to linear aliphatic esters like butyl 2-methylpropanoate (RT: 1.38–7.87 min in GC analysis) .

- Hydrolytic Stability : The 2,2-dimethyl substitution in pivalic acid esters confers exceptional resistance to hydrolysis, even under acidic conditions, making them suitable for controlled-release applications .

- Solubility: Cyclohexenyl esters are less polar than hydroxy-substituted analogs (e.g., 3-hydroxy-2,4,4-trimethylpentyl esters), reducing water solubility but enhancing compatibility with nonpolar solvents .

Q & A

Q. What laboratory-scale synthesis methods are commonly employed for preparing Propanoic acid, 2,2-dimethyl-, 2-cyclohexen-1-yl ester?

Answer: The compound is typically synthesized via esterification of 2,2-dimethylpropanoic acid with a cyclohexenol derivative. A standard method involves:

- Acid-catalyzed esterification : Reacting the carboxylic acid with 2-cyclohexen-1-ol in the presence of sulfuric acid or HCl under reflux conditions (60–80°C, 6–12 hours).

- Purification : Post-reaction, the crude product is neutralized, washed with sodium bicarbonate, and purified via fractional distillation or column chromatography to achieve >95% purity .

- Key variables : Reaction time, temperature, and catalyst concentration significantly impact yield. Optimization studies recommend a molar ratio of 1:1.2 (acid:alcohol) for maximal efficiency .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

Answer:

- Gas Chromatography-Mass Spectrometry (GC/MS) : Retention time (Rt) and fragmentation patterns (e.g., m/z peaks) are compared to reference libraries. For example, cyclohexenyl esters often show characteristic fragments at m/z 57 (tert-butyl group) and m/z 83 (cyclohexene moiety) .

- Nuclear Magnetic Resonance (NMR) :

- Chromatographic purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is used to confirm purity (>98%) .

Q. What are the stability considerations for this ester under varying storage conditions?

Answer:

- Thermal stability : Decomposition occurs above 150°C, releasing CO₂ and forming 2,2-dimethylpropanoic acid. Storage at ≤4°C in inert atmospheres (N₂/Ar) is recommended for long-term stability .

- Hydrolytic sensitivity : The ester bond is prone to hydrolysis under acidic or alkaline conditions. Stability studies in aqueous buffers (pH 7.4, 25°C) show <5% degradation over 30 days, but acidic media (pH <3) accelerate hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the esterification kinetics and side-product formation?

Answer:

- Reaction mechanism : The acid catalyst protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the cyclohexenol. A tetrahedral intermediate forms, followed by dehydration to yield the ester .

- Side reactions : Competing pathways include:

- Kinetic modeling : Pseudo-first-order kinetics are observed with rate constants (k) ranging from 0.05–0.1 h⁻¹, depending on catalyst strength .

Q. How do structural modifications (e.g., substituents on the cyclohexene ring) influence reactivity and biological activity?

Answer:

- Electron-withdrawing groups (EWGs) : Substituents like halogens (Cl, F) on the cyclohexene ring increase electrophilicity, enhancing hydrolysis rates but reducing thermal stability. For example, 4-chloro derivatives hydrolyze 2× faster than unsubstituted analogs .

- Biological activity : Esters with bulky substituents (e.g., tert-butyl) exhibit higher lipophilicity, correlating with improved membrane permeability in antimicrobial assays. Comparative studies show MIC values of 8–16 µg/mL against Staphylococcus aureus for halogenated derivatives .

Q. How can contradictions in analytical data (e.g., conflicting mass spectra or NMR shifts) be resolved?

Answer:

- Data triangulation : Combine multiple techniques (e.g., GC/MS, 2D NMR) to confirm assignments. For example, overlapping NMR peaks can be resolved via COSY or HSQC experiments .

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to track fragmentation pathways in MS and validate spectral interpretations .

- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and MS fragmentation patterns, aiding in structural elucidation .

Methodological Best Practices

- Synthetic reproducibility : Document catalyst batch variability (e.g., trace metal content in H₂SO₄) to minimize yield fluctuations .

- Analytical validation : Cross-validate purity assays (HPLC, GC) with orthogonal methods (e.g., elemental analysis) to ensure data reliability .

- Safety protocols : Use fume hoods and personal protective equipment (PPE) during synthesis, as cyclohexenol derivatives may release volatile organic compounds (VOCs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.